molecular formula C23H23N5O4 B1676177 Meleagrin CAS No. 71751-77-4

Meleagrin

Cat. No.: B1676177
CAS No.: 71751-77-4
M. Wt: 433.5 g/mol
InChI Key: JTJJJLSLKZFEPJ-ZAYCRUKZSA-N
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Mechanism of Action

Target of Action

Meleagrin, a roquefortine C-derived alkaloid produced by Penicillium fungi, primarily targets bacterial enoyl-acyl carrier protein reductase (FabI) and c-Met . FabI is a key enzyme in the fatty acid synthesis pathway of bacteria, making it a promising target for antibacterial drugs . On the other hand, c-Met is a protein tyrosine kinase involved in the progression of several cancers, including metastatic and invasive breast malignancies .

Mode of Action

this compound interacts with its targets in a unique way. It selectively inhibits Staphylococcus aureus FabI, directly binding to the enzyme and inhibiting intracellular fatty acid biosynthesis . This interaction results in the inhibition of bacterial growth and an increase in the minimum inhibitory concentration for FabI-overexpressing S. aureus . Additionally, this compound exhibits ATP competitive protein tyrosine kinases-Met (c-Met) inhibitory activity, which has been confirmed through molecular docking studies .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial fatty acid synthesis pathway. By inhibiting FabI, this compound disrupts this pathway, leading to inhibited bacterial growth . In addition, this compound affects the c-Met signaling pathway in cancer cells, inhibiting cell migration and invasion .

Pharmacokinetics

Its effectiveness against various bacteria and cancer cells suggests that it has sufficient bioavailability to interact with its targets .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In bacteria, it inhibits fatty acid biosynthesis, leading to inhibited growth . In cancer cells, it inhibits the c-Met signaling pathway, leading to reduced cell migration and invasion . Furthermore, this compound has been shown to have antiproliferative activity against a panel of breast cancer cell lines .

Action Environment

It’s worth noting that penicillium chrysogenum, the fungus that produces this compound, is found in diverse environments, suggesting that this compound may be stable under a variety of conditions .

Biochemical Analysis

Biochemical Properties

Meleagrin interacts with several enzymes and proteins. It has been recognized as a distinct inhibitor of Staphylococcus aureus FabI . Its activity could be explained by a direct connection with S. aureus FabI in a fluorescence quenching assay, which led to the inhibition of fatty acid biosynthesis and the progression of S. aureus .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It showed interesting and distinct activity against a panel of breast cancer cell lines including MDA-MB-231, MDA-468, BT-474, SKBR-3, MCF7, and MCF7-dox with IC50 values ranging from 1.9 to 8.9 μM . Treating breast cancer cells with this compound also inhibited cell migration and invasion under growth hormone induction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It exhibits ATP competitive protein tyrosine kinases-Met (c-Met) inhibitory activity . This observation was assured through molecular docking studies .

Metabolic Pathways

This compound is involved in the biosynthesis of bacterial type II fatty acid . It inhibits this metabolic pathway by directly interacting with S. aureus FabI

Chemical Reactions Analysis

Meleagrin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include methyl donors like S-adenosylmethionine . Major products formed from these reactions include oxaline and other methylated derivatives .

Properties

IUPAC Name

(1S,9R,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJJJLSLKZFEPJ-ZAYCRUKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891812
Record name Meleagrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71751-77-4
Record name Meleagrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71751-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meleagrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071751774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meleagrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELEAGRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5780K492K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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